4-(Hexa-1,3-diyn-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexa-1,3-diyn-1-yl)morpholine is a chemical compound with the molecular formula C₁₀H₁₃NO. It features a morpholine ring substituted with a hexa-1,3-diyn-1-yl group. Morpholine derivatives are known for their wide range of applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexa-1,3-diyn-1-yl)morpholine typically involves the reaction of morpholine with hexa-1,3-diyne under specific conditions. One common method involves the use of a coupling reaction, where morpholine is reacted with a diynyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(Hexa-1,3-diyn-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-(Hexa-1,3-diyn-1-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 4-(Hexa-1,3-diyn-1-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The diynyl group may also interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with a simpler structure.
4-(1-Cyclohexen-1-yl)morpholine: A derivative with a cyclohexenyl group instead of a diynyl group.
N-Substituted Morpholines: Compounds with various substituents on the nitrogen atom.
Uniqueness
4-(Hexa-1,3-diyn-1-yl)morpholine is unique due to the presence of the diynyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and contributes to its diverse applications in research and industry .
Properties
CAS No. |
90235-42-0 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-hexa-1,3-diynylmorpholine |
InChI |
InChI=1S/C10H13NO/c1-2-3-4-5-6-11-7-9-12-10-8-11/h2,7-10H2,1H3 |
InChI Key |
CERBCIFHPLQANH-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC#CN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.